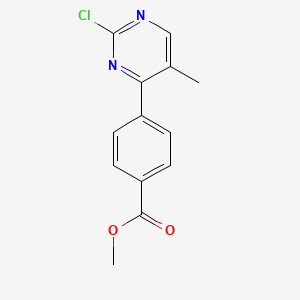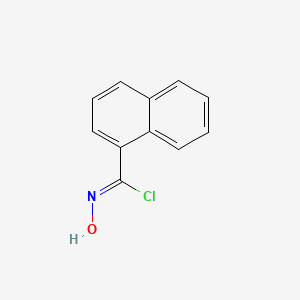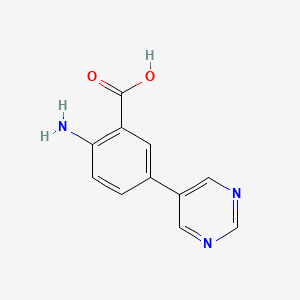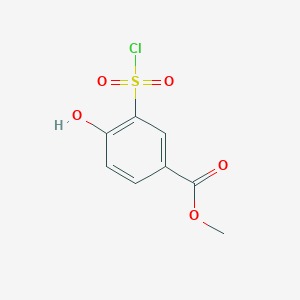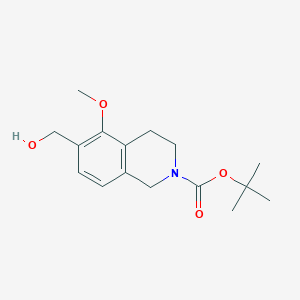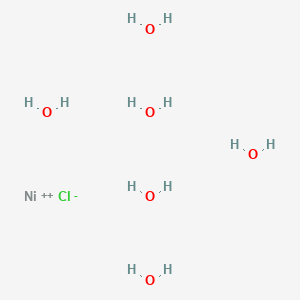
3-(4-Isopropylpiperazin-1-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isopropylpiperazin-1-yl)propan-1-ol is a chemical compound with the molecular formula C10H22N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylpiperazin-1-yl)propan-1-ol typically involves the reaction of 4-isopropylpiperazine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as Yb(OTf)3 in acetonitrile . The product is then purified through recrystallization from optimized solvents to achieve high purity .
Industrial Production Methods
For large-scale production, the synthesis route involves the addition reaction of 4-isopropylpiperazine with propylene oxide, followed by purification steps such as recrystallization. The overall yield of this process is approximately 45%, making it suitable for industrial applications .
化学反应分析
Types of Reactions
3-(4-Isopropylpiperazin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
3-(4-Isopropylpiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-(4-Isopropylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets. It is believed to act on neurotransmitter transporters, inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, potentially leading to therapeutic effects in conditions such as depression and anxiety .
相似化合物的比较
Similar Compounds
3-(4-Isopropylpiperazin-1-yl)propan-1-amine: This compound is structurally similar but contains an amine group instead of a hydroxyl group.
3-Piperidin-4-yl-propan-1-ol: Another similar compound with a piperidine ring instead of a piperazine ring.
Uniqueness
3-(4-Isopropylpiperazin-1-yl)propan-1-ol is unique due to its specific structure, which allows it to interact with multiple neurotransmitter systems. This multi-target interaction makes it a promising candidate for the development of novel therapeutic agents .
属性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC 名称 |
3-(4-propan-2-ylpiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h10,13H,3-9H2,1-2H3 |
InChI 键 |
RZUVZJCXTHNTJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


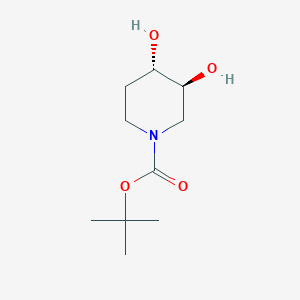
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
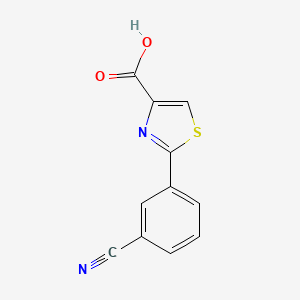
![4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13916369.png)
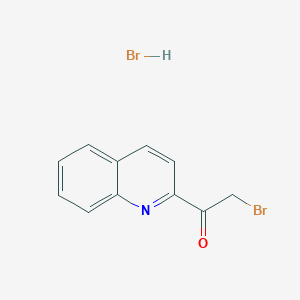
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)
![3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B13916388.png)
